![molecular formula C16H18N2O3 B283749 N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide, also known as N-(4-morpholinylmethyl)-2-furfurylidenamine (NSC 656240), is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of furfurylidenamines, which have been studied for their anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide has been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an antimetastatic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines while exhibiting low toxicity towards normal cells. Additionally, N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide is relatively easy to synthesize and purify, making it a suitable candidate for further studies.
However, one of the limitations of using N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments and may require the use of organic solvents. Additionally, further studies are needed to fully understand the potential side effects of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide.
Direcciones Futuras
There are several future directions for the study of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide and its potential as a selective anticancer agent.
Furthermore, studies are needed to investigate the potential of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide as an antimetastatic agent and its effects on cancer cell migration and invasion. Additionally, the development of novel drug delivery systems may improve the solubility and efficacy of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide in vivo. Overall, further studies are needed to fully understand the potential therapeutic properties of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide and its potential as a novel anticancer agent.
Métodos De Síntesis
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide has been reported in various scientific publications. One of the most commonly used methods involves the reaction of 4-(morpholin-4-ylmethyl)aniline with furfural in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide in a pure form.
Aplicaciones Científicas De Investigación
N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide has been studied for its potential therapeutic properties, particularly as an anticancer agent. Several studies have reported that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide[4-(morpholin-4-ylmethyl)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c19-16(15-2-1-9-21-15)17-14-5-3-13(4-6-14)12-18-7-10-20-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Clave InChI |
FLNSEYWTCIDFTI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Solubilidad |
42.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)
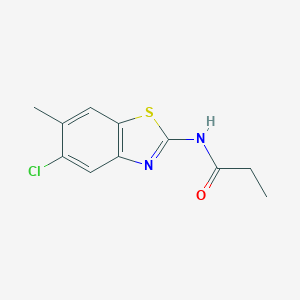
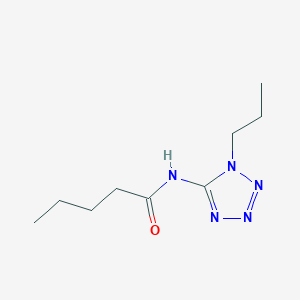
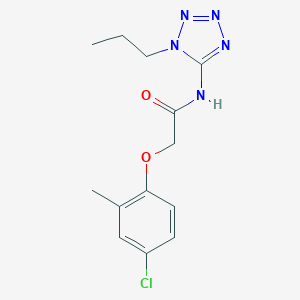
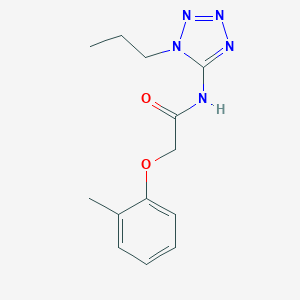
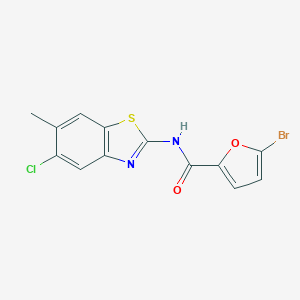
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283686.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283688.png)
![2-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol](/img/structure/B283691.png)
![2-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283693.png)